1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole 1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16389288
InChI: InChI=1S/C14H9Cl3N4O/c15-9-1-4-11(5-2-9)21-14(18-19-20-21)8-22-13-6-3-10(16)7-12(13)17/h1-7H,8H2
SMILES:
Molecular Formula: C14H9Cl3N4O
Molecular Weight: 355.6 g/mol

1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole

CAS No.:

Cat. No.: VC16389288

Molecular Formula: C14H9Cl3N4O

Molecular Weight: 355.6 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole -

Specification

Molecular Formula C14H9Cl3N4O
Molecular Weight 355.6 g/mol
IUPAC Name 1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]tetrazole
Standard InChI InChI=1S/C14H9Cl3N4O/c15-9-1-4-11(5-2-9)21-14(18-19-20-21)8-22-13-6-3-10(16)7-12(13)17/h1-7H,8H2
Standard InChI Key MBALQRHSBGFFGX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N2C(=NN=N2)COC3=C(C=C(C=C3)Cl)Cl)Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole is C14H9Cl3N4O\text{C}_{14}\text{H}_9\text{Cl}_3\text{N}_4\text{O}, with a molecular weight of 375.6 g/mol. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, is substituted at the 1-position with a 4-chlorophenyl group and at the 5-position with a (2,4-dichlorophenoxy)methyl moiety. The presence of three chlorine atoms and an ether linkage introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .

Crystallographic and Spectroscopic Data

While no crystallographic data for this specific compound are available, analogous 1-aryl tetrazoles exhibit planar geometries with bond lengths consistent with aromatic character. For example, 1-(4-chlorophenyl)-1H-tetrazole (PubChem CID: 270006) displays a dihedral angle of 4.5° between the tetrazole ring and the chlorophenyl group, suggesting near-coplanarity . Infrared spectroscopy of similar compounds shows characteristic N–H stretching vibrations at 3100–3200 cm1^{-1} and C–Cl stretches at 750–800 cm1^{-1} . 1H^{1}\text{H}-NMR spectra typically feature aromatic protons as doublets (δ 7.4–8.1 ppm) and methylene protons adjacent to oxygen at δ 4.5–5.0 ppm .

Synthetic Methodologies

The synthesis of 5-substituted 1H-tetrazoles generally follows the [2+3] cycloaddition of nitriles with azides. For 1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole, a plausible route involves two sequential reactions:

  • Formation of the Tetrazole Core:
    Reaction of 4-chlorobenzonitrile with sodium azide (NaN3\text{NaN}_3) in the presence of a Lewis acid catalyst such as nano-TiCl4SiO2\text{TiCl}_4\cdot\text{SiO}_2 . This catalyst promotes the cycloaddition at reflux temperatures (80–100°C) in polar aprotic solvents like DMF, yielding 1-(4-chlorophenyl)-1H-tetrazole.

  • Etherification at the 5-Position:
    Subsequent alkylation with 2,4-dichlorophenoxymethyl chloride under basic conditions (e.g., K2_2CO3_3 in acetone). The methylene group bridges the tetrazole and phenoxy moieties via nucleophilic substitution.

Table 1: Optimized Reaction Conditions for Tetrazole Synthesis

ParameterValue/DescriptionSource
CatalystNano-TiCl4SiO2\text{TiCl}_4\cdot\text{SiO}_2 (0.1 g/mmol)
SolventDMF
TemperatureReflux (100°C)
Reaction Time2–4 hours
Yield (Analogous)85–92%

Physicochemical Properties

The compound’s solubility is governed by its hydrophobic aromatic groups and polar tetrazole ring. Predicted logP values (ChemAxon) suggest moderate lipophilicity (logP ≈ 3.2), favoring solubility in organic solvents like dichloromethane or ethyl acetate over water. Thermal stability, inferred from thermogravimetric analysis of similar tetrazoles, indicates decomposition temperatures above 200°C .

Biological Activity and Applications

Table 2: Comparative Bioactivity of Tetrazole Derivatives

CompoundActivity (MIC or IC50_{50})Target Organism/ReceptorSource
1-(4-Chlorophenyl)-1H-tetrazole>256 µg/mL (Inactive)Staphylococcus aureus
5-(2,4-Dichlorophenoxy)-1H-tetrazole48 µg/mLAspergillus niger
Losartan (Clinical Drug)0.8 nMAngiotensin II Receptor

Challenges and Future Directions

Current synthetic routes to polysubstituted tetrazoles face limitations in regioselectivity and functional group tolerance. The steric bulk of the (2,4-dichlorophenoxy)methyl group may necessitate modified catalysts or microwave-assisted synthesis to improve yields . Additionally, computational modeling (e.g., DFT studies) could optimize the compound’s electronic structure for enhanced bioactivity.

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